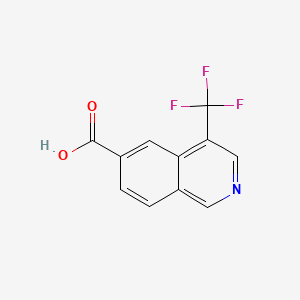
4-(Trifluoromethyl)isoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)isoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, which is further substituted with a carboxylic acid group at the 6th position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)isoquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate under high-temperature conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
4-(Trifluoromethyl)isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon–carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
4-(Trifluoromethyl)isoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, potentially inhibiting enzymes or modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
4-(Trifluoromethyl)isoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
6-Isoquinolinecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar trifluoromethyl substitution but on a pyridine ring, leading to distinct reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, imparting enhanced stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H6F3NO2 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-15-4-7-2-1-6(10(16)17)3-8(7)9/h1-5H,(H,16,17) |
InChI Key |
NYIRIOSXHSVHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
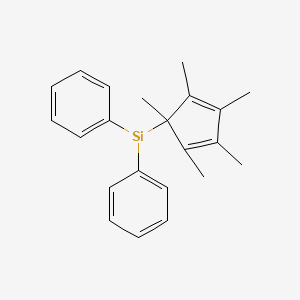
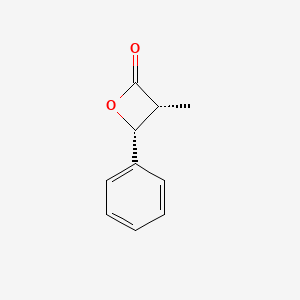
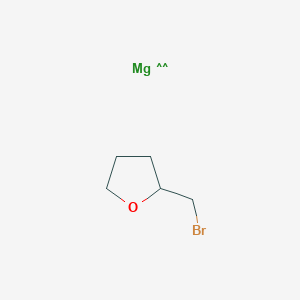
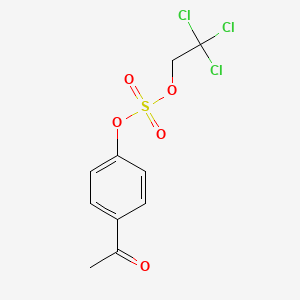
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
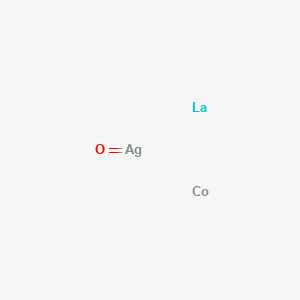
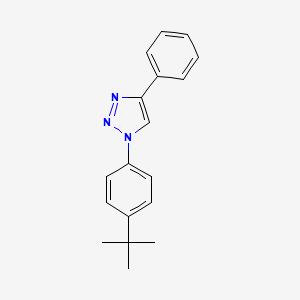
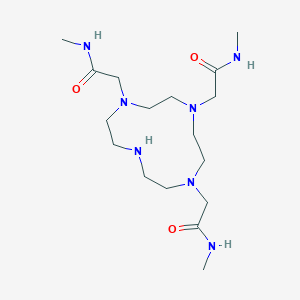
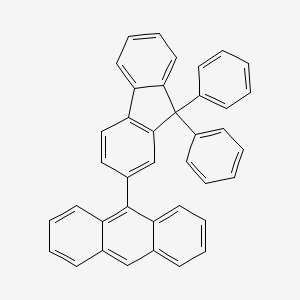
silane](/img/structure/B12522793.png)
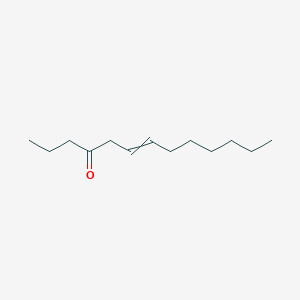
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
